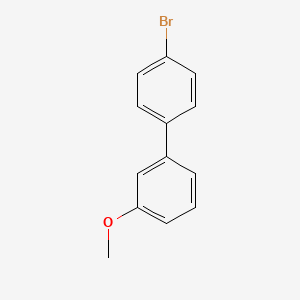

4-Bromo-3'-methoxybiphenyl

Description

BenchChem offers high-quality 4-Bromo-3'-methoxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3'-methoxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGIXEAVNURZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373710 | |

| Record name | 4-Bromo-3'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74447-69-1 | |

| Record name | 4-Bromo-3'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Substituted Biphenyls

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3'-methoxybiphenyl

In the landscape of modern chemical synthesis and drug discovery, the biphenyl scaffold represents a privileged structure. Its inherent conformational flexibility and ability to present substituents in distinct spatial orientations make it a cornerstone for creating novel molecular entities. 4-Bromo-3'-methoxybiphenyl is a prime exemplar of this class, offering a synthetically versatile platform. The strategic placement of a bromine atom and a methoxy group on separate phenyl rings provides orthogonal handles for chemical modification. This guide offers an in-depth exploration of its core physicochemical properties, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Identity and Structural Characteristics

4-Bromo-3'-methoxybiphenyl is an organic compound featuring a biphenyl core with a bromine substituent at the 4-position of one phenyl ring and a methoxy group at the 3'-position of the other.

-

IUPAC Name : 1-bromo-4-(3-methoxyphenyl)benzene[1]

-

CAS Number : 74447-69-1[2]

-

Molecular Formula : C₁₃H₁₁BrO[2][]

-

SMILES : COc1cccc(c1)c2ccc(cc2)Br

This structure is fundamental to its utility. The carbon-bromine bond serves as a key reactive site for forming new carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. The methoxy group, a moderate electron-donating group, influences the electronic properties of its host ring and can be a site for ether cleavage to reveal a phenol if required.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and formulation. The data for 4-Bromo-3'-methoxybiphenyl are summarized below. It is crucial to distinguish this isomer from others like 4-bromo-4'-methoxybiphenyl, which possesses different physical constants due to symmetry.

| Property | Value | Source |

| Molecular Weight | 263.13 g/mol | [2][] |

| Boiling Point | 132°C at 0.1 mmHg | [2] |

| Density | 1.350 g/cm³ | [2] |

| Flash Point | 140 °C | [2] |

| XLogP3 | 4.2 | [4] |

| Polar Surface Area (PSA) | 9.2 Ų | [4] |

Note: The melting point for the related isomer, 4-bromo-4'-methoxybiphenyl, is frequently reported as 143-145 °C, highlighting the significant impact of substituent position on the crystal lattice energy.[5]

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is non-negotiable in scientific research. The following spectroscopic data are characteristic of 4-Bromo-3'-methoxybiphenyl and serve as a benchmark for identity and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the bromo-substituted ring will appear as two doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The protons on the methoxy-substituted ring will present a more complex splitting pattern (an ABCX system) typical of a 1,3-disubstituted ring. A sharp singlet integrating to three protons around 3.8 ppm will confirm the presence of the methoxy group.

-

¹³C NMR : The carbon NMR spectrum should display 13 distinct signals for the 13 carbon atoms, unless there is accidental peak overlap. Key signals include the carbon attached to the methoxy group (~55 ppm), the carbons attached to the bromine and the other phenyl ring, and the remaining aromatic carbons in the typical 110-160 ppm region.[6]

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

-

Molecular Ion Peak : The electron ionization (EI) mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio). This pattern is the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected peaks will be at m/z 262 and 264.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the functional groups present.

-

C-O Stretching : A strong absorption band around 1250-1000 cm⁻¹ is indicative of the aryl ether (methoxy group).

-

Aromatic C=C Stretching : Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic rings.

-

C-H Stretching : Signals above 3000 cm⁻¹ are due to the aromatic C-H bonds.

-

C-Br Stretching : A peak in the lower frequency region, typically 600-500 cm⁻¹, corresponds to the carbon-bromine bond.

Synthesis, Reactivity, and Application

Synthesis via Suzuki-Miyaura Cross-Coupling

The most reliable and versatile method for synthesizing substituted biphenyls like 4-Bromo-3'-methoxybiphenyl is the Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Causality in Experimental Design : The choice of the Suzuki reaction is deliberate. It exhibits excellent functional group tolerance, meaning that sensitive groups like the methoxy ether are preserved. The reaction conditions are generally mild, and yields are high. The workflow involves the reaction of 1,4-dibromobenzene with 3-methoxyphenylboronic acid (or vice versa, coupling 4-bromophenylboronic acid with 1-bromo-3-methoxybenzene) in the presence of a palladium catalyst and a base.

Caption: Workflow for Suzuki-Miyaura synthesis.

Reactivity and Role as a Chemical Intermediate

4-Bromo-3'-methoxybiphenyl is not typically an end-product but rather a valuable building block.[10]

-

The Bromine Handle : The C-Br bond is the primary site for further elaboration. It readily participates in a variety of cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.), allowing for the introduction of diverse aryl, alkyl, vinyl, or amino groups.[11] This makes it an invaluable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.[12][13]

-

The Methoxy Group : The methoxy group directs electrophilic aromatic substitution to the ortho and para positions of its ring (positions 2', 4', and 6'). While less reactive than the C-Br bond for coupling, this allows for late-stage functionalization such as nitration or halogenation if desired.

Experimental Protocols for Quality Control and Synthesis

The following protocols are designed to be self-validating, ensuring reliable and reproducible results.

Protocol 1: Melting Point Determination

Objective : To determine the melting range of a solid sample as an indicator of purity.

-

Preparation : Ensure the sample is completely dry and finely powdered.

-

Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation : Place the capillary tube into a calibrated melting point apparatus.

-

Heating : Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Measurement : Decrease the heating rate to 1-2 °C per minute.

-

Recording : Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure compound will have a sharp melting range (typically < 2 °C).

Protocol 2: Detailed Synthesis via Suzuki-Miyaura Coupling

Objective : To synthesize 4-Bromo-3'-methoxybiphenyl from commercial starting materials.

-

Vessel Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylboronic acid (1.0 eq), 1-bromo-3-methoxybenzene (1.05 eq), and potassium carbonate (2.5 eq).

-

Inerting : Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes. This step is critical as the palladium catalyst can be deactivated by oxygen.

-

Solvent Addition : Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

-

Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), under a positive pressure of nitrogen.

-

Reaction : Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 3: Purity Assessment by HPLC

Objective : To determine the purity of the synthesized product with high precision.

-

Sample Preparation : Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Create a dilution for analysis (e.g., 100 µg/mL).

-

Instrumentation : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm).

-

Mobile Phase : Prepare a mobile phase, typically a mixture of acetonitrile (Solvent B) and water (Solvent A), often with 0.1% trifluoroacetic acid in each.

-

Elution : Run a gradient elution method, for example, starting from 50% B to 95% B over 15 minutes. This ensures that impurities with different polarities are well-separated from the main product peak.

-

Analysis : Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

Sources

- 1. 4-Bromo-3'-methoxybiphenyl | C13H11BrO | CID 2757036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3'-methoxybiphenyl | CAS 74447-69-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 4-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

- 9. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

4-Bromo-3'-methoxybiphenyl molecular weight and formula

Precision Synthesis, Physicochemical Characterization, and Strategic Utility in Biaryl Scaffolding

Executive Summary

4-Bromo-3'-methoxybiphenyl (CAS: 74447-69-1) is a halogenated biaryl intermediate critical to the structural elaboration of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical pharmacophores.[1] Characterized by a molecular weight of 263.13 g/mol and the formula C₁₃H₁₁BrO , this compound serves as a "linchpin" scaffold. Its value lies in its chemical asymmetry: the 3'-methoxy group provides electronic modulation (electron-donating), while the 4-bromo substituent acts as a reactive handle for subsequent cross-coupling (e.g., Buchwald-Hartwig or Sonogashira), enabling the construction of complex tri-aryl systems.

Physicochemical Profile

The following data consolidates experimental and predicted properties for 4-Bromo-3'-methoxybiphenyl. Researchers should note that while the molecular weight is constant, melting points can vary based on polymorphic form and purity.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-3'-methoxy-1,1'-biphenyl | Systematic nomenclature |

| CAS Registry Number | 74447-69-1 | Unique identifier |

| Molecular Formula | C₁₃H₁₁BrO | Carbon count includes methoxy methyl |

| Molecular Weight | 263.13 g/mol | Monoisotopic mass: 262.00 |

| Physical State | Solid / Low-melting Solid | Isomer-dependent; often crystalline |

| Boiling Point | ~341°C (Predicted) | 132°C at 0.1 mmHg (Experimental) |

| Density | 1.350 g/cm³ | Predicted at 20°C |

| Solubility | DCM, Chloroform, THF | Insoluble in water |

Synthetic Architecture: Chemoselective Suzuki-Miyaura Coupling

The synthesis of 4-Bromo-3'-methoxybiphenyl requires a chemoselective strategy to ensure the retention of the bromine atom on the 4-position while forming the biaryl bond. A statistical reaction between two bromides would result in a mixture of products.

The "Halogen Dance" Strategy

To achieve high fidelity, we utilize 1-Bromo-4-iodobenzene . Palladium catalysts undergo oxidative addition significantly faster into the C–I bond than the C–Br bond. By coupling this precursor with 3-methoxyphenylboronic acid , we direct the C–C bond formation exclusively at the iodine site, leaving the bromine intact for future derivatization.

Experimental Protocol (Standardized)

-

Reagents:

-

1-Bromo-4-iodobenzene (1.0 eq)

-

3-Methoxyphenylboronic acid (1.1 eq)[2]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio) or DME.

-

-

Procedure:

-

Degas solvents thoroughly with Argon to prevent homocoupling.

-

Combine halides, boronic acid, and catalyst in the reaction vessel.[3]

-

Heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Critical Control Point: Do not overheat or extend reaction time excessively, or the Pd may eventually activate the C–Br bond, leading to polymerization or oligomerization.

-

-

Workup:

-

Extract with Ethyl Acetate.[4] Wash with brine. Dry over MgSO₄.

-

Purify via silica gel column chromatography (Gradient: 100% Hexanes → 5% EtOAc/Hexanes).

-

Visualization: Chemoselective Pathway

Figure 1: Chemoselective Suzuki coupling pathway utilizing the reactivity differential between Aryl-I and Aryl-Br bonds.[5]

Structural Characterization

Validating the identity of 74447-69-1 requires precise interpretation of NMR and Mass Spectrometry data.

¹H NMR Expectations (400 MHz, CDCl₃)

The spectrum will display two distinct aromatic systems:

-

Ring A (Para-substituted): An AA'XX' (or AA'BB') system characteristic of the 1,4-disubstituted ring.

-

Two doublets (approx. 7.55 ppm and 7.40 ppm), integrating to 2H each.[3] The doublet closer to the bromine is typically more shielded than the biphenyl linkage protons, but this depends on solvent effects.

-

-

Ring B (Meta-substituted): An ABCD system.

-

H-2': Singlet/narrow doublet (isolated between OMe and Phenyl).

-

H-4', H-5', H-6': Multiplets ranging from 6.9 to 7.4 ppm.[2]

-

-

Methoxy Group:

-

A sharp singlet at ~3.85 ppm (3H).

-

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (M+): 262/264 m/z.

-

Isotopic Pattern: A hallmark 1:1 ratio of peaks at 262 and 264 amu confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Loss of methyl radical (M-15) to form a quinoid-like cation is a common fragmentation pathway for methoxy-biphenyls.

Applications in Drug Discovery & Materials Science

4-Bromo-3'-methoxybiphenyl is rarely an end-product; it is a high-value intermediate.

Materials Science (OLEDs & Liquid Crystals)

-

Hole Transport Layers (HTL): The bromine atom allows for Buchwald-Hartwig amination with diarylamines (e.g., diphenylamine) to create triarylamine derivatives, which are standard HTL materials in OLED stacks.

-

Liquid Crystals: The biphenyl core provides the rigid mesogenic unit required for liquid crystalline behavior. The methoxy tail aids in alignment and solubility.

Medicinal Chemistry (Bioisosteres)

-

Scaffold Hopping: The biphenyl moiety serves as a hydrophobic spacer in kinase inhibitors.

-

Metabolic Stability: The methoxy group can be demethylated in vivo to a phenol, serving as a "prodrug-like" feature or a site for Phase II conjugation.

Visualization: Utility Decision Tree

Figure 2: Divergent synthetic utility of the 4-Bromo-3'-methoxybiphenyl scaffold.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (halides can degrade over time).

-

Disposal: Halogenated organic waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74447-69-1. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational mechanistic reference for protocol).

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-3'-methoxybiphenyl in Organic Solvents

Introduction

4-Bromo-3'-methoxybiphenyl is a biphenyl derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any compound destined for these fields, a thorough understanding of its solubility profile is paramount for effective process development, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of 4-Bromo-3'-methoxybiphenyl in various organic solvents, grounded in fundamental physicochemical principles. Furthermore, it outlines a detailed, self-validating experimental protocol for the quantitative determination of its solubility, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of 4-Bromo-3'-methoxybiphenyl

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Key parameters for 4-Bromo-3'-methoxybiphenyl are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H11BrO | PubChem[1] |

| Molecular Weight | 263.13 g/mol | PubChem[1][2][3][4] |

| Appearance | Solid (predicted) | N/A |

| XLogP3 | 4.6 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 (the methoxy oxygen) | PubChem[1][2][3] |

The high XLogP3 value of 4.6 indicates a significant nonpolar character, suggesting poor aqueous solubility but favorable solubility in lipophilic environments. The molecule's structure is dominated by the large, nonpolar biphenyl core. The presence of a bromine atom further contributes to its lipophilicity. The single methoxy group introduces a slight polar character and a hydrogen bond acceptor site, which will influence its interaction with polar solvents.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—governs this phenomenon.

A solvent's polarity is often quantified by its dielectric constant (ε), a measure of its ability to separate charges.[6] Solvents with a high dielectric constant are considered polar, while those with a low dielectric constant are nonpolar.

The following diagram illustrates the logical relationship between the properties of 4-Bromo-3'-methoxybiphenyl and its predicted solubility in different solvent classes.

Caption: Predicted solubility based on molecular properties.

Predicted Solubility Profile

Based on its structure and the principles outlined above, the following solubility profile for 4-Bromo-3'-methoxybiphenyl can be predicted:

-

High Solubility in Nonpolar Solvents: The large, nonpolar biphenyl framework of the molecule suggests that it will be readily soluble in nonpolar solvents such as hexane, cyclohexane, toluene, and benzene . The primary intermolecular interactions will be London dispersion forces, which are significant for large molecules.

-

Good to Moderate Solubility in Polar Aprotic Solvents: In solvents like tetrahydrofuran (THF), acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) , 4-Bromo-3'-methoxybiphenyl is expected to exhibit good to moderate solubility. These solvents have significant dipole moments that can interact with the polar C-O and C-Br bonds of the solute.

-

Moderate to Low Solubility in Polar Protic Solvents: The solubility in polar protic solvents such as methanol, ethanol, and isopropanol is predicted to be moderate to low. While the methoxy group can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The large nonpolar portion of the molecule will limit its ability to favorably interact with the highly ordered hydrogen-bonding network of these solvents.

-

Insoluble in Water: As indicated by its high XLogP3, 4-Bromo-3'-methoxybiphenyl is expected to be virtually insoluble in water .[7] The energy required to break the strong hydrogen bonds between water molecules to accommodate the large, nonpolar solute is not compensated by favorable solute-water interactions.

Experimental Protocol for Quantitative Solubility Determination

To validate these predictions and establish a precise solubility profile, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

4-Bromo-3'-methoxybiphenyl (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Isothermal shake-flask method workflow.

Detailed Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Bromo-3'-methoxybiphenyl of known concentrations in the chosen solvent. These will be used to generate a calibration curve for the analytical method.

-

Sample Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the selected organic solvent. Add an excess amount of solid 4-Bromo-3'-methoxybiphenyl to each vial to ensure that a saturated solution is formed. The amount of excess solid should be sufficient to be clearly visible after the equilibration period.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

Sampling and Filtration: After equilibration, remove the vials from the shaker and allow them to stand in a temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the pre-established calibration curve. Analyze the diluted sample using a validated HPLC or GC method.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility of 4-Bromo-3'-methoxybiphenyl in the solvent is then calculated by multiplying the measured concentration by the dilution factor.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Hexane | Nonpolar | 1.88 | High | To be determined |

| Toluene | Nonpolar | 2.38 | High | To be determined |

| Dichloromethane | Polar Aprotic | 9.08 | Good | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | Good | To be determined |

| Acetone | Polar Aprotic | 20.7 | Good to Moderate | To be determined |

| Ethyl Acetate | Polar Aprotic | 6.02 | Good to Moderate | To be determined |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Moderate | To be determined |

| Methanol | Polar Protic | 32.7 | Moderate to Low | To be determined |

| Ethanol | Polar Protic | 24.5 | Moderate to Low | To be determined |

| Water | Polar Protic | 80.1 | Insoluble | To be determined |

Conclusion

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.

- PubChem. (n.d.). 4-Bromobiphenyl.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PubChem. (n.d.). 3-Bromo-4'-methoxybiphenyl.

- PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl.

- PubChem. (n.d.). 4-Bromo-3'-methoxybiphenyl.

- CymitQuimica. (n.d.). 3-BROMO-4-METHOXYBIPHENYL.

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.

Sources

- 1. 4-Bromo-3'-methoxybiphenyl | C13H11BrO | CID 2757036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-BROMO-4-METHOXYBIPHENYL | CymitQuimica [cymitquimica.com]

- 5. chem.ws [chem.ws]

- 6. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 7. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of Substituted Bromo-Methoxybiphenyls: A Technical Guide to Their Discovery, Synthesis, and Applications

Foreword: The Architectural Significance of Bromo-Methoxybiphenyls

Substituted bromo-methoxybiphenyls represent a fascinating and functionally significant class of organic compounds. Their deceptively simple architecture—a biphenyl core adorned with bromine and methoxy substituents—belies a rich history of synthetic innovation and a broad spectrum of applications. From the foundational scaffolds of life-saving pharmaceuticals to the precisely engineered molecules in advanced liquid crystal displays, these compounds are a testament to the power of substituent effects in tuning molecular properties. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic methodologies surrounding substituted bromo-methoxybiphenyls. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins modern organic synthesis.

I. A Historical Perspective: From Classical Couplings to Modern Marvels

The story of substituted bromo-methoxybiphenyls is intrinsically linked to the broader history of biaryl synthesis. While it is challenging to pinpoint the singular first synthesis of a bromo-methoxybiphenyl, their emergence is a direct consequence of the development of carbon-carbon bond-forming reactions.

The classical Ullmann reaction , first reported in 1901, provided one of the earliest, albeit harsh, methods for coupling aryl halides to form biaryls.[1] This copper-mediated reaction, typically requiring high temperatures, laid the groundwork for the synthesis of a vast array of substituted biphenyls.[2][3] The initial syntheses of bromo-methoxybiphenyls would have likely relied on this methodology, coupling a bromo-methoxy-substituted aryl halide with another aryl halide.

The latter half of the 20th century witnessed a paradigm shift with the advent of palladium-catalyzed cross-coupling reactions. These reactions, now the cornerstone of modern organic synthesis, offered milder conditions, broader substrate scope, and greater functional group tolerance. The Suzuki-Miyaura , Negishi , and Buchwald-Hartwig reactions, in particular, have revolutionized the synthesis of substituted biphenyls, including the bromo-methoxy variants.[4][5][6] These powerful tools have enabled chemists to construct these valuable molecules with unprecedented precision and efficiency, paving the way for their exploration in diverse scientific fields.

II. The Synthetic Arsenal: A Comparative Guide to Methodologies

The synthesis of substituted bromo-methoxybiphenyls hinges on the strategic formation of the biaryl C-C bond. The choice of synthetic route is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups.

A. The Ullmann Condensation: A Historical Workhorse

The Ullmann reaction, while historically significant, is often limited by its requirement for high temperatures and stoichiometric copper. However, modern modifications have improved its utility.

Reaction Principle: The coupling of two aryl halides in the presence of a copper catalyst.[2]

Causality of Experimental Choices:

-

Catalyst: Copper powder or copper(I) salts are traditionally used. The reactivity of the copper is crucial, and activation is often necessary.

-

Solvent: High-boiling polar solvents like DMF, nitrobenzene, or pyridine are typically required to reach the necessary reaction temperatures.

-

Temperature: Temperatures often exceeding 200°C are a hallmark of the classical Ullmann reaction, limiting its application for sensitive substrates.

Illustrative Protocol: Synthesis of 4,4'-Dimethoxybiphenyl

A modified, more recent protocol highlights the evolution of the Ullmann-type reaction:

-

Reaction Setup: 4-bromoanisole (0.1 M) and potassium carbonate (0.25 M) are dissolved in a 3:1 mixture of methanol and water.[2]

-

Catalysis: The solution is passed through a heated cartridge containing a palladium catalyst at 25°C.[2]

-

Workup: The crude reaction mixture is collected and concentrated to yield the product.[2]

This modern adaptation demonstrates the shift towards milder conditions and more efficient catalytic systems, even for reactions with historical roots.

B. The Suzuki-Miyaura Coupling: The Modern Standard

The Suzuki-Miyaura reaction is arguably the most widely used method for biaryl synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][7]

Reaction Principle: The palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide or triflate.[7]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source is the active catalyst. Pd(PPh₃)₄ and PdCl₂(dppf) are common choices. The choice of phosphine ligands is critical for stabilizing the palladium catalyst and promoting the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed for challenging substrates.[8]

-

Base: A base is required to activate the organoboron species. Common choices include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength of the base can significantly influence the reaction rate and yield.[9]

-

Solvent: A variety of solvents can be used, often in biphasic systems with water, such as toluene/water or dioxane/water. The choice of solvent depends on the solubility of the reactants and the reaction temperature.[4]

Illustrative Protocol: Synthesis of 4-Methoxybiphenyl

-

Reaction Setup: In a reaction vessel, combine 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).[2]

-

Catalyst Addition: Add the palladium catalyst, for instance, a Pd/polystyrene-based catalyst (0.5-1.5 mol%).[2]

-

Solvent and Reaction Conditions: Add a solvent mixture, such as ethanol/water, and heat the reaction mixture to 50-75°C under an inert atmosphere (e.g., nitrogen or argon) for 10 minutes to 1 hour.[2]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C. The Negishi Coupling: For Sensitive Substrates

The Negishi coupling is a powerful alternative that utilizes organozinc reagents, which are among the most reactive organometallic reagents for palladium-catalyzed cross-couplings. This heightened reactivity allows for the coupling of less reactive aryl chlorides and can often be performed at lower temperatures.[10][11]

Reaction Principle: The palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide.[12]

Causality of Experimental Choices:

-

Organozinc Reagent: Prepared from the corresponding aryl halide or by direct zinc insertion. The reactivity of the organozinc reagent is a key advantage, but they are also sensitive to air and moisture, requiring inert atmosphere techniques.

-

Catalyst: Palladium complexes with phosphine ligands are commonly used. The choice of ligand can influence the reaction's efficiency and selectivity.[11]

-

Solvent: Anhydrous ethereal solvents like THF or dioxane are typically used due to the sensitivity of the organozinc reagents.

Illustrative Protocol: Synthesis of a Substituted Biphenyl

-

Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, react the appropriate aryl bromide with activated zinc to form the arylzinc bromide.

-

Reaction Setup: In a separate flask, dissolve the bromo-methoxy-substituted aryl halide and the palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.

-

Coupling Reaction: Add the freshly prepared arylzinc bromide solution to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the crude product.[4]

D. The Buchwald-Hartwig Amination: Forging C-N Bonds

While not a direct method for biphenyl synthesis, the Buchwald-Hartwig amination is a crucial tool for derivatizing bromo-methoxybiphenyls to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[5]

Reaction Principle: The palladium-catalyzed coupling of an amine with an aryl halide.[6]

Causality of Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as those developed by Buchwald and others. These ligands facilitate the reductive elimination step, which is often rate-limiting.[5]

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can significantly impact the reaction's success.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Illustrative Protocol: Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-(4-bromo-3-methoxyphenyl)acetonitrile (1.0 eq), the amine (1.2 eq), a strong base like sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).[6]

-

Solvent and Reaction Conditions: Add anhydrous solvent (e.g., toluene) and heat the mixture to the desired temperature (e.g., 100 °C).[6]

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine to remove inorganic salts.[6]

-

Purification: Dry the organic layer and purify the product by column chromatography.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thalesnano.com [thalesnano.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. ikm.org.my [ikm.org.my]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. worldscientificnews.com [worldscientificnews.com]

Technical Guide: Strategic Utilization of 4-Bromo-3'-methoxybiphenyl in High-Value Synthesis

Executive Summary

4-Bromo-3'-methoxybiphenyl (CAS: 74447-69-1) represents a "privileged intermediate" in modern organic synthesis. Its value lies in its orthogonal reactivity : the distinct electronic and steric environments of the 4-bromo (para) and 3'-methoxy (meta) positions allow for sequential, chemoselective functionalization. This guide outlines the strategic application of this scaffold in two high-impact domains: Medicinal Chemistry (specifically Kinase and GPCR ligand design) and Optoelectronics (OLED host materials), providing validated protocols for its manipulation.

Part 1: Chemical Architecture & Synthetic Divergence

The molecule consists of two phenyl rings connected by a single bond. The 4-bromo position serves as an electrophilic handle for palladium-catalyzed cross-couplings, while the 3'-methoxy group acts as a masked phenol or a lipophilic hydrogen-bond acceptor.

The Orthogonal Workflow

The primary utility of this intermediate is the ability to "build out" from the bromine end without affecting the ether, and subsequently "activate" the ether end (via demethylation) to introduce polarity or new vectors.

Figure 1: Synthetic divergence map illustrating the three primary functionalization pathways for the core scaffold.

Part 2: Research Area A — Medicinal Chemistry

Target Class: Type II Kinase Inhibitors & Allosteric Modulators.

Biphenyls are classified as "privileged scaffolds" because their geometry mimics the hydrophobic core of many bioactive ligands.

Scaffold Hopping in Kinase Inhibition

In p38 MAP kinase or VEGFR inhibitors, the biphenyl moiety often occupies the hydrophobic "back pocket" of the ATP binding site.

-

The Bromine Handle: Allows coupling to a "hinge-binding" motif (e.g., aminopyridine, indazole).

-

The Methoxy Group: Can be positioned to interact with the solvent front or, upon demethylation, form a critical hydrogen bond with the Glu/Asp residues in the active site (DFG-motif interaction).

GPCR Ligands (Biaryl Ethers)

The 3'-methoxy group can be demethylated to a phenol (see Protocol B) and subsequently reacted via Chan-Lam coupling or SNAr to create biaryl ethers, a common motif in antagonists for receptors like 5-HT (Serotonin) or Dopamine.

Part 3: Research Area B — Materials Science (OLEDs)

Target Application: Blue Phosphorescent Host Materials & Hole Transport Layers (HTL).

Triplet Energy Management

The biphenyl core provides high triplet energy (

-

Strategy: Use the 4-bromo position to couple with carbazole or triphenylamine units.

-

Benefit: The meta-substitution (3'-OMe) disrupts planarity more effectively than para-substitution, reducing

-

Hole Transport Materials (HTM)

Converting the 4-bromo group into a diarylamine (via Buchwald-Hartwig) creates a triarylamine core. The methoxy group acts as a weak electron donor, fine-tuning the HOMO (Highest Occupied Molecular Orbital) level to match the anode work function.

Part 4: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Use this protocol to extend the bromine end while keeping the methoxy group intact.

Reagents:

-

Substrate: 4-Bromo-3'-methoxybiphenyl (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv) — Chosen for resistance to oxidation.

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

-

Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Nitrogen (

) for 5 minutes.[1] -

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive stream of

. -

Reaction: Heat to 90°C for 12–16 hours. The solution should turn black (active Pd species).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Silica gel chromatography. (Note: The biaryl product is usually highly fluorescent on TLC).

Protocol B: Boron Tribromide Demethylation (Ether Cleavage)

Use this protocol to convert the methoxy group into a reactive phenol.

Safety Warning: BBr₃ reacts violently with moisture, producing HBr gas. Perform only in a fume hood.

Reagents:

-

Substrate: 3'-Methoxy-biphenyl derivative (1.0 equiv)

-

Reagent: BBr₃ (1.0 M solution in DCM) (3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Cryogenic Setup: Dissolve the substrate in anhydrous DCM under

. Cool the flask to -78°C (Dry ice/Acetone bath). -

Addition: Add BBr₃ dropwise over 20 minutes. Do not allow temperature to rise.

-

Equilibration: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) slowly. Stir for 4–6 hours.

-

Quench (Exothermic): Cool the flask back to 0°C. Very slowly add Methanol (MeOH) dropwise. Vigorous fuming will occur.

-

Workup: Dilute with water. Extract with DCM.[2]

-

Isolation: The phenolic product is often acidic. If purification is difficult, perform an acid-base extraction (Extract into 1M NaOH, wash organics, then acidify aqueous layer with HCl to precipitate the phenol).

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how modifications to the 4-Bromo-3'-methoxybiphenyl scaffold influence biological or physical properties.

Figure 2: SAR decision tree demonstrating the functional consequences of specific chemical modifications.

References

-

Privileged Scaffolds in Medicinal Chemistry: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link

-

Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide."[3] Tetrahedron, 1968. Link

-

OLED Host Materials: Yook, K. S., Lee, J. Y. "Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes." Advanced Materials, 2012. Link

-

Biphenyl Synthesis: "Preparation of 4-bromobiphenyl." US Patent 4990705A. Link

Sources

Technical Guide: Safety and Handling Precautions for 4-Bromo-3'-methoxybiphenyl

[1][2]

Executive Summary

4-Bromo-3'-methoxybiphenyl (CAS: 74447-69-1) is a halogenated biaryl intermediate critical in the synthesis of advanced pharmaceutical ingredients (APIs) and organic electronic materials (OLEDs).[1][2][3] Its primary utility lies in its function as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[1][2]

While structurally related to polybrominated biphenyls (PBBs), this specific mono-brominated, methoxy-substituted congener presents a distinct toxicological profile.[1][2] It acts primarily as a skin, eye, and respiratory irritant.[1][2] This guide outlines the operational protocols required to maintain data integrity and operator safety during its manipulation.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physical state of the reagent is the first step in designing a safe handling protocol.[1][2] As a biphenyl derivative, this compound exhibits lipophilicity and potential static charge accumulation during weighing.[1][2]

Table 1: Physicochemical Specifications

| Property | Specification | Operational Implication |

| CAS Number | 74447-69-1 | Unique identifier for inventory tracking and SDS retrieval.[1][2] |

| IUPAC Name | 4-Bromo-3'-methoxy-1,1'-biphenyl | Used for regulatory documentation.[1][2][4] |

| Molecular Formula | C₁₃H₁₁BrO | Stoichiometry calculations (Suzuki coupling).[1][2] |

| Molecular Weight | 263.13 g/mol | Calculation of catalyst loading (mol%).[1][2][5] |

| Physical State | Solid (Crystalline Powder) | Requires dust control measures; prone to static.[1][2] |

| Boiling Point | ~132°C (at 0.1 mmHg) | High boiling point; stable under standard reflux conditions.[1][2] |

| Solubility | Organic Solvents (DCM, THF, Toluene) | Insoluble in water.[1][2] Use organic waste streams. |

Senior Scientist Note: Always verify the Melting Point on the Certificate of Analysis (CoA) for your specific lot. Impurities can depress the melting point, leading to "sticky" solids that are difficult to weigh accurately.[1][2]

Part 2: Hazard Identification (GHS Classification)[1][2][4][5]

This compound is classified under GHS as an Irritant .[1][2] It is not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance like legacy PBB mixtures, but standard halogenated aromatic precautions apply.[1][2]

Signal Word: WARNING

| Hazard Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed.[1][2][4] | Systemic absorption via GI tract.[1][2] |

| H315 | Causes skin irritation.[1][2][6][7][4] | Lipophilic nature allows dermal penetration/irritation.[1][2] |

| H319 | Causes serious eye irritation.[1][2][6][7][4] | Mechanical abrasion and chemical irritation of mucous membranes.[1][2] |

| H335 | May cause respiratory irritation.[1][2][6][7][4][8] | Inhalation of fine dust affects the upper respiratory tract.[1][2] |

Part 3: Engineering Controls & PPE (Defense in Depth)

We utilize a "Defense in Depth" strategy. Personal Protective Equipment (PPE) is the last line of defense; Engineering Controls are the primary barrier.[1][2]

Engineering Controls

-

Primary Containment: All weighing and open-vessel manipulations must occur within a Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[1][2]

-

Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.[1][2] Biphenyls are dielectric and accumulate static charge, causing powder to "jump" and contaminate the workspace.[1][2]

Personal Protective Equipment (PPE)[1][2][6][8]

-

Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact.[1][2] For prolonged immersion or cleaning spills, use Silver Shield (Laminate) gloves to prevent permeation of the halogenated aromatic.[1]

-

Eye Protection: Chemical splash goggles.[1][2] Standard safety glasses are insufficient for powders that can become airborne.[1][2]

-

Respiratory Protection: If fume hood access is compromised (e.g., equipment maintenance), a half-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges is mandatory.[1][2]

Part 4: Operational Protocols

Protocol A: Safe Weighing & Reaction Setup

Context: Preparing a Suzuki coupling reaction.

-

Preparation: Place the reaction flask, spatula, and weigh boat inside the fume hood.

-

Static Neutralization: Pass the anti-static gun over the bottle of 4-Bromo-3'-methoxybiphenyl.[1][2]

-

Transfer:

-

Solvent Addition: Add the solvent (e.g., 1,4-Dioxane or Toluene) gently down the side of the flask to wash down any adherent powder.[1][2]

-

Decontamination: Wipe the balance area with a tissue dampened with acetone.[1][2] Dispose of the tissue as solid hazardous waste.[1][2]

Protocol B: Spill Response Logic

Context: An operator drops a 5g bottle inside the fume hood.

Figure 1: Decision logic for responding to solid spills of brominated biphenyls.

Part 5: Waste Disposal & Environmental Stewardship[1]

As a halogenated aromatic, 4-Bromo-3'-methoxybiphenyl poses a risk of forming toxic byproducts (dioxins/furans) if incinerated at low temperatures.[1][2]

-

Segregation:

-

Solid Waste: contaminated gloves, weigh boats, and paper towels must go into the "Solid Hazardous Waste - Halogenated" drum.[1][2]

-

Liquid Waste: Reaction mixtures must be disposed of in the "Halogenated Organic Solvents" carboy.[1][2] Never mix with non-halogenated solvents (e.g., acetone washings) if your facility separates them, as the cost of disposal for halogenated waste is significantly higher.[1][2]

-

-

Labeling: Clearly label waste containers with the full chemical name. Do not use abbreviations like "BMBP".[1][2]

-

Prohibited Actions: Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water treatment systems.[1][2]

Part 6: Emergency Response (Medical)

| Exposure Route | Immediate Action | Medical Rationale |

| Eye Contact | Rinse with water for 15 mins.[1][2][4][8] Lift eyelids.[1][2] | Brominated aromatics can cause corneal abrasion and chemical burns.[1][2] |

| Skin Contact | Wash with soap and water.[1][2][4] Do not use ethanol. | Ethanol increases skin permeability, potentially enhancing systemic absorption.[1][2] |

| Inhalation | Move to fresh air.[1][2][4][8] Monitor for 30 mins. | Respiratory irritation may be delayed.[1][2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration pneumonia if vomited.[1][2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757036, 4-Bromo-3'-methoxybiphenyl. Retrieved February 7, 2026, from [Link]

-

Chemical-Suppliers (n.d.). 4-Bromo-3'-methoxybiphenyl CAS 74447-69-1 Properties and Safety. Retrieved February 7, 2026, from [Link][1][2]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-Bromo-4'-methoxybiphenyl (Isomer Data for GHS Extrapolation). Retrieved February 7, 2026, from [Link][1][2]

Sources

- 1. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3'-methoxybiphenyl | C13H11BrO | CID 2757036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3'-methoxybiphenyl | CAS 74447-69-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. fishersci.com [fishersci.com]

- 5. 3-Bromo-4-methoxybiphenyl | CAS 74447-73-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Note: Optimized Heck Coupling of 4-Bromo-3'-methoxybiphenyl

Executive Summary & Strategic Importance

This guide details the synthetic protocols for the Palladium-catalyzed Mizoroki-Heck cross-coupling of 4-Bromo-3'-methoxybiphenyl . This substrate represents a critical class of functionalized biaryls used frequently in the synthesis of liquid crystalline materials, OLED transport layers, and privileged medicinal scaffolds.

The presence of the biphenyl core introduces specific solubility and steric considerations compared to simple phenyl halides. Furthermore, the 3'-methoxy substituent provides a handle for further functionalization (e.g., demethylation to phenols) while exerting a remote electronic influence. This protocol focuses on achieving high turnover numbers (TON) and minimizing common side reactions such as hydrodehalogenation.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the catalytic cycle specific to aryl bromides. The reaction follows a Pd(0)/Pd(II) cycle.[1][2][3]

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the specific pathway for 4-Bromo-3'-methoxybiphenyl. Note the critical role of the phosphine ligand in stabilizing the Pd(0) species and facilitating the oxidative addition step, which is often rate-determining for aryl bromides.

Caption: Figure 1. The Pd(0)/Pd(II) catalytic cycle for the Heck coupling of 4-Bromo-3'-methoxybiphenyl.[1] The oxidative addition of the bulky biaryl bromide is facilitated by electron-rich phosphine ligands.

Mechanistic Considerations for this Substrate[2][5][6][7][8][9]

-

Oxidative Addition: The C-Br bond in the biphenyl system is relatively strong. Standard Pd(PPh3)4 may be sluggish. We utilize Pd(OAc)2 with Tri(o-tolyl)phosphine (P(o-tol)3) . The steric bulk of the o-tolyl groups promotes the formation of the active mono-ligated Pd species, accelerating oxidative addition.

-

Regioselectivity: The coupling typically occurs at the terminal carbon of the alkene (beta-position) due to steric hindrance at the alpha-position, reinforcing trans-selectivity (E-isomer).

-

Side Reactions:

-

Protodebromination: If the reaction is too hot or the base is too weak, the Ar-Pd-Br intermediate may capture a hydride (from solvent or impurities) leading to 3-methoxybiphenyl.

-

Homocoupling: Formation of the biaryl dimer is minimized by keeping the alkene concentration constant (avoiding starvation).

-

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for coupling with activated alkenes like Methyl Acrylate or Styrene.

Reagents:

-

Substrate: 4-Bromo-3'-methoxybiphenyl (1.0 equiv)

-

Alkene: Methyl Acrylate (1.5 equiv)

-

Catalyst: Pd(OAc)2 (2-5 mol%)

-

Ligand: PPh3 (10-20 mol%)

-

Base: K2CO3 (anhydrous, 2.0 equiv) or Et3N (3.0 equiv)

-

Solvent: DMF or DMAc (Dry, degassed)

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under Argon flow.

-

Charging: Add 4-Bromo-3'-methoxybiphenyl (263 mg, 1.0 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), PPh3 (52 mg, 0.2 mmol), and K2CO3 (276 mg, 2.0 mmol).

-

Solvent Addition: Add DMF (5 mL) via syringe. Stir for 5 minutes to ensure dispersion.

-

Alkene Addition: Add Methyl Acrylate (135 µL, 1.5 mmol) via syringe.

-

Reaction: Heat the mixture to 100°C in an oil bath. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

-

Checkpoint: The reaction typically reaches completion in 4-12 hours. The mixture will turn black (Pd black precipitation) if the catalyst dies, or remain dark brown/orange if active.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

Method B: The "High-Performance" Protocol (Sterically Demanding)

Best for unactivated alkenes or if Method A fails due to low conversion.

Reagents:

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: P(o-tol)3 (8 mol%) or SPhos (4 mol%)

-

Base: NaOAc (anhydrous, 1.5 equiv) - Milder base often reduces side reactions.

-

Solvent: NMP or Toluene (for SPhos) at 110-130°C.

Data Analysis & Validation

Expected Results

The product will be the trans-1,2-disubstituted alkene.

| Parameter | Method A (Standard) | Method B (Optimized) |

| Typical Yield | 65 - 80% | 85 - 95% |

| Reaction Time | 12 - 24 Hours | 4 - 8 Hours |

| E/Z Selectivity | > 95:5 (E) | > 98:2 (E) |

| Major Byproduct | 3-methoxybiphenyl (Debromination) | Minimal |

Analytical Checkpoints

-

1H NMR (CDCl3): Look for the disappearance of the biphenyl protons ortho to the bromine. New vinylic protons will appear. For cinnamates/styrenes, the vinylic coupling constant (

) should be ~16 Hz, confirming the trans (E) geometry. -

Mass Spec: M+ peak should correspond to Substrate + Alkene - HBr.

Experimental Workflow Diagram

Caption: Figure 2. Standard operational workflow for the Heck coupling of 4-Bromo-3'-methoxybiphenyl.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or poor oxidative addition. | Switch to Method B (Pd2(dba)3/P(o-tol)3). Ensure Argon atmosphere is rigorous. |

| Pd Black Formation | Catalyst decomposition ("death"). | Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst/stabilizer (1.0 equiv). |

| Debromination | Hydride source present; Temperature too high. | Lower temp to 80°C. Use NaOAc instead of Et3N. Ensure solvent is anhydrous. |

| Regioisomers | Electronic mismatch. | Use bidentate ligands like dppp to enforce geometry, though this may slow the reaction. |

Safety & Handling (MSDS Summary)

-

4-Bromo-3'-methoxybiphenyl: Irritant. Avoid inhalation. Handle in a fume hood.

-

Pd(OAc)2: Heavy metal toxicity. Sensitizer.

-

DMF: Hepatotoxic and teratogenic. Absorbs through skin. Double glove and use engineering controls.

-

Waste: All Pd-containing waste must be segregated for heavy metal disposal.

References

-

The Heck Reaction: Parameters and Scope. Source: Organic Chemistry Portal.[1] URL:[Link]

-

4-Bromo-3'-methoxybiphenyl Substance Information. Source: PubChem (NIH). URL:[Link]

-

Continuous-flow Heck synthesis of 4-methoxybiphenyl derivatives. Source: Beilstein Journal of Organic Chemistry (2013). URL:[Link]

-

Optimization of Heck Reactions for Sterically Hindered Substrates. Source: Chemical Reviews (ACS Publications). URL:[Link]

Sources

Buchwald-Hartwig amination of 4-Bromo-3'-methoxybiphenyl

Application Note: Buchwald-Hartwig Amination of 4-Bromo-3'-methoxybiphenyl [1]

Executive Summary

This guide details the protocol for the palladium-catalyzed C–N cross-coupling of 4-Bromo-3'-methoxybiphenyl (CAS: 74447-69-1) with primary and secondary amines.[1] Biaryl amines are privileged pharmacophores in kinase inhibitors and GPCR ligands.[1] The 3'-methoxy group introduces specific electronic modulation (inductive withdrawal/resonance donation) and solubility characteristics that distinguish this substrate from simple bromobenzenes.[1]

This protocol utilizes Buchwald Generation 4 (G4) Precatalysts , specifically BrettPhos Pd G4 for primary amines and RuPhos Pd G4 for secondary amines. These precatalysts ensure rapid activation at low temperatures and prevent the formation of inactive palladium dimers, a common failure mode in traditional Pd(OAc)₂/Ligand systems.

Retrosynthetic & Mechanistic Context

The 4-Bromo-3'-methoxybiphenyl substrate presents a standard oxidative addition profile (Ar-Br).[1] However, the meta-methoxy group on the distal ring exerts a subtle electronic influence, slightly increasing the solubility of the oxidative addition complex compared to unsubstituted biphenyls.

Mechanistic Cycle (Buchwald-Hartwig)

The catalytic cycle involves four discrete steps.[1][2] Understanding these allows for rational troubleshooting.

Figure 1: The catalytic cycle utilizing G4 precatalysts. Note that the G4 system enters the cycle directly as the active L-Pd(0) species after base-mediated activation.

Strategic Optimization: Ligand Selection

The success of this reaction hinges on the steric match between the ligand and the nucleophile (amine). We do not use a "one-size-fits-all" catalyst.

Table 1: Catalyst Selection Matrix for 4-Bromo-3'-methoxybiphenyl

| Target Amine Class | Recommended Catalyst | Ligand Structure | Rationale |

| Primary Amines (R-NH₂) | BrettPhos Pd G4 | Bulky, electron-rich | Prevents bis-arylation (formation of Ar₂NH).[1] Promotes reductive elimination of mono-arylated product.[1] |

| Secondary Amines (R₂NH) | RuPhos Pd G4 | Moderate bulk | Excellent for steric hindrance.[1] Prevents β-hydride elimination in acyclic amines.[1] |

| Anilines (Ar-NH₂) | BrettPhos Pd G4 | Bulky | Overcomes lower nucleophilicity of anilines.[1] |

| Base-Sensitive Substrates | LHMDS (Base) | N/A | Use LHMDS instead of NaOtBu if the substrate contains esters or acidic protons.[1] |

Standard Operating Protocol (SOP)

Substrate: 4-Bromo-3'-methoxybiphenyl (1.0 equiv) Scale: 1.0 mmol (approx. 263 mg)[1][3]

Reagents & Materials

-

Amine: 1.2 equiv (if liquid) or 1.1 equiv (if solid, expensive).

-

Catalyst:

-

Base: Sodium tert-butoxide (NaOtBu), 1.4 equiv (135 mg).[1] Note: Must be stored in a glovebox or desiccator.[1] Hydrolyzed base is the #1 cause of failure.

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (2-4 mL).

-

Vessel: 8 mL screw-cap vial with PTFE/silicone septum (or Schlenk tube).

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Liquid Addition:

-

Reaction:

-

Place the vial in a pre-heated aluminum block at 80°C to 100°C .

-

Stir vigorously (800+ RPM). Good mixing is critical for the heterogeneous base (NaOtBu).

-

Time: Typically 1–4 hours.[1]

-

-

Monitoring (Self-Validation):

-

TLC: Elute in 10% EtOAc/Hexanes.[1] The starting material (aryl bromide) is non-polar. The product (amine) will likely be more polar and may fluoresce differently.

-

Color Change: The reaction mixture often turns from pale orange/yellow to a dark tea color or black precipitate (Pd black) upon completion. Early Pd black formation (within 10 mins) indicates catalyst death (check solvent purity).[1]

-

-

Workup:

Troubleshooting & Decision Tree

Use this logic flow if conversion is < 80% after 4 hours.

Figure 2: Troubleshooting logic for stalled reactions. Protodebromination (reduction of the C-Br bond to C-H) suggests the catalyst is active but the reductive elimination is slow, or the solvent is acting as a hydride source.

References

-

Buchwald G4 Precatalyst Design

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166.

-

-

BrettPhos for Primary Amines

-

Maitre, P.; Buchwald, S. L. J. Am. Chem. Soc.[1]2009 , 131, 16720–16734.

-

-

RuPhos for Secondary Amines

-

Ruiz-Castillo, P.; Buchwald, S. L. Chem. Rev.[1]2016 , 116, 12564–12649.

-

-

Substrate Data (4-Bromo-3'-methoxybiphenyl)

Sources

- 1. 4-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. 4-Bromo-3'-methoxybiphenyl | C13H11BrO | CID 2757036 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Dehalogenation in 4-Bromo-3'-methoxybiphenyl

Current Status: Online

Support Tier: Level 3 (Senior Application Scientist)

Ticket Subject: Hydrodehalogenation (Ar-Br

Introduction: The Substrate Challenge

You are likely working with 4-Bromo-3'-methoxybiphenyl as a core building block for liquid crystals, OLED materials, or biaryl pharmaceutical intermediates.

While the biphenyl core is robust, the specific electronic environment creates a vulnerability. The 3'-methoxy group (meta-position on the distal ring) provides mild electron donation, but the 4-bromo position remains susceptible to hydrodehalogenation —where the bromine is replaced by a hydrogen atom. This side reaction is chemically "dead," terminating your synthesis and creating an impurity (3-methoxybiphenyl) that is often inseparable from your product by standard silica chromatography due to near-identical polarity (

This guide provides the mechanistic root causes and validated protocols to suppress this pathway.

Module 1: Diagnostic & Decision Logic

Before modifying your reaction, identify the source of the hydride (H⁻) or proton (H⁺) responsible for the side reaction. Use this logic flow to determine your troubleshooting path.

Figure 1: Diagnostic logic tree for identifying the root cause of dehalogenation based on reaction type.

Module 2: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

The Problem: The "Hydride Hijack"

In Pd-catalyzed cross-coupling, dehalogenation does not usually occur via simple protonation. It occurs via a Palladium-Hydride (Pd-H) intermediate.[1]

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-Bromo-3'-methoxybiphenyl.

-

The Error: Instead of transmetallation (with Boron), the Pd(II) species encounters a hydride source.

-

Source A (Alcohols): If using isopropanol or ethanol, the base coordinates the alkoxide to Pd. The alkoxide undergoes

-hydride elimination, ejecting a ketone/aldehyde and leaving a Pd-H species. -

Source B (Transmetallation Stall): If the cross-coupling is slow (steric hindrance), the Pd(II)-Ar species survives long enough to scavenge hydrides from trace water or solvent decomposition.

-

-

Reductive Elimination: The Pd(II) species eliminates Ar-H (the dehalogenated byproduct) and regenerates Pd(0).[2]

Protocol: The "Dry & Bulky" System

To fix this, we must accelerate the desired cycle and remove hydride sources.

Recommended Conditions:

-

Ligand: SPhos or XPhos (Buchwald Ligands).

-

Why: These bulky, electron-rich ligands facilitate extremely rapid reductive elimination of the desired product, effectively "outrunning" the side reaction.

-

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) or K₂CO₃ .

-

Why: Unlike ethoxide or methoxide bases, inorganic bases cannot undergo

-hydride elimination to form Pd-H.

-

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane .

-

Why: While water is present, it is biphasic. Avoid secondary alcohols (IPA, 2-butanol) entirely.

-

Step-by-Step Optimized Protocol

-

Charge Reactor: Add 4-Bromo-3'-methoxybiphenyl (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to the reaction vessel.

-

Catalyst Pre-complex: Add Pd₂(dba)₃ (0.5 mol%) and SPhos (1.2 mol%).

-

Note: Using a pre-formed catalyst like XPhos Pd G2 is even better to ensure precise stoichiometry.

-

-

Solvent & Degas: Add Toluene (0.2 M concentration). Sparge with Argon for 15 minutes.

-

Critical: Oxygen promotes homocoupling, but it also oxidizes ligands, slowing the reaction and allowing dehalogenation to take over.

-

-

Heat: Heat to 80–100°C.

-

Monitor: Check conversion at 1 hour. SPhos systems are typically fast. Long reaction times favor dehalogenation.

Module 3: Lithiation & Metal-Halogen Exchange

The Problem: Moisture & Temperature

When treating 4-Bromo-3'-methoxybiphenyl with n-Butyllithium (n-BuLi), you intend to form the Aryl-Lithium species. If you observe Ar-H, it is due to Protonation .

Mechanism: The Aryl-Lithium intermediate is a "superbase." It will rip a proton (H⁺) from anything available:

-

Trace water in the solvent (THF).

-

The solvent itself (THF deprotonation happens above -40°C).

-

Moisture in the atmosphere.

Protocol: Cryogenic Integrity

| Parameter | Recommendation | Technical Rationale |

| Temperature | -78°C (Dry Ice/Acetone) | At this temp, Li-Halogen exchange is kinetically favored (fast), while proton transfer from solvent (THF) is kinetically suppressed (slow). |

| Reagent | t-BuLi (2.0 equiv) | tert-Butyllithium reacts faster than n-BuLi. The byproduct is isobutylene (gas) and LiBr, which are inert. n-BuLi produces n-butyl bromide, which can re-react. |

| Solvent | Anhydrous THF | Must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use. |

| Addition Rate | Dropwise (Slow) | Exotherms create local "hot spots" where protonation can occur. Keep the internal temp below -70°C. |

Module 4: Visualization of the Pathway

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the Undesired Dehalogenation off-cycle.

Figure 2: Mechanistic competition. Note that bulky ligands accelerate the top path (Blue), starving the bottom path (Red).

FAQ: Frequently Asked Questions

Q: I have 5% dehalogenated impurity (3-methoxybiphenyl). How do I remove it? A: Separation is extremely difficult due to the lack of a functional handle on the impurity.

-

Option 1 (Prevention): It is better to restart with the optimized protocols above.

-

Option 2 (Prep-HPLC): Use a Phenyl-Hexyl column rather than C18. The pi-pi interactions with the biphenyl core often provide better resolution than standard hydrophobic interactions.

-

Option 3 (Crystallization): If your product is solid, try crystallizing from Heptane/Ethanol. The symmetrical dehalogenated impurity often has higher solubility and stays in the mother liquor.

Q: Can I use Ethanol as a co-solvent?

A: Avoid it. Primary alcohols are competent hydride donors in the presence of Pd. If you need a polar co-solvent, use water (biphasic) or DMF. If an alcohol is strictly required for solubility, use tert-Butanol (tBuOH) , which cannot undergo

Q: Why does 4-Bromo-3'-methoxybiphenyl seem more sensitive than 4-Bromobiphenyl? A: The methoxy group is an Electron Donating Group (EDG). While it is on the other ring, it increases the overall electron density of the system. Electron-rich aryl halides undergo oxidative addition more slowly than electron-poor ones. This slower initiation can sometimes allow catalyst decomposition pathways (like Pd cluster formation) or side reactions to become competitive.

References

-

BenchChem. (2025).[1] How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from

-

Navarro, O., et al. (2006).[3] Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex.[3] Journal of Organic Chemistry, 71, 685–692.[3] Retrieved from

-

Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from

-

Eitel, S. H., et al. (2016). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]

- 3. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

purification strategies for products from 4-Bromo-3'-methoxybiphenyl reactions

Technical Support Center: 4-Bromo-3'-methoxybiphenyl Product Stream Subject: Purification & Isolation Strategies for Biaryl Synthesis Ticket ID: #PUR-BMB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 4-Bromo-3'-methoxybiphenyl , a versatile scaffold often used as an electrophile in secondary cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a precursor for lithiation. The presence of the methoxy group (

This guide addresses the three most critical failure points in isolating products derived from this scaffold:

-

Similarity in Polarity: Separation of the product from protodebrominated byproducts (where

). -

Catalyst Residues: Removal of Palladium (Pd) and Phosphine oxides (

) to meet pharmaceutical standards ( -

Crystallization Issues: The tendency of methoxy-biaryls to "oil out" rather than crystallize.

Module 1: Primary Isolation & Workup (The "Triage")

Before chromatography, you must chemically remove bulk impurities. Failure to do this often leads to "streaking" on columns and rapid degradation of stationary phases.

Protocol A: The Oxidative Wash (Removing Boronic Acids)

Applicability: If your reaction involved a boronic acid coupling partner and you see a streak near the baseline on TLC. Mechanism: Unreacted aryl boronic acids are amphiphilic and difficult to separate. Oxidizing them converts them into phenols, which are easily removed by a basic wash.

Step-by-Step:

-

Cool the reaction mixture to

. -

Add 30%

(approx. -

Stir for 20 minutes. Caution: Exothermic.

-

Perform a standard aqueous workup using 1M

.-

Result: The boronic acid becomes a phenol (

) and is pulled into the aqueous layer as a phenoxide salt. The lipophilic biaryl product remains in the organic layer.

-

Protocol B: The Zinc Chloride Precipitation (Removing Phosphine Oxides)

Applicability: If you used triphenylphosphine (

Step-by-Step:

-

Dissolve the crude residue in minimal Ethanol or THF .

-

Add

(2.0 equiv relative to phosphine ligand). -

Stir at room temperature for 2 hours.

-

Filter the resulting white precipitate.

-

Concentrate the filtrate.[1][2][3]

-

Note: This method can reduce

load by >90% before you even load a column [1].

-

Module 2: Advanced Purification Logic